molecular formula C24H20ClN3O4S B11429707 (2Z)-2-{2-[(4-chlorophenyl)sulfonyl]hydrazinylidene}-N-(3,4-dimethylphenyl)-2H-chromene-3-carboxamide

(2Z)-2-{2-[(4-chlorophenyl)sulfonyl]hydrazinylidene}-N-(3,4-dimethylphenyl)-2H-chromene-3-carboxamide

Cat. No.: B11429707
M. Wt: 482.0 g/mol
InChI Key: MTKNZQGBMVNIIN-PNHLSOANSA-N
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Description

(2Z)-2-[(4-CHLOROBENZENESULFONAMIDO)IMINO]-N-(3,4-DIMETHYLPHENYL)-2H-CHROMENE-3-CARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a chromene core, a sulfonamide group, and a carboxamide group. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[(4-CHLOROBENZENESULFONAMIDO)IMINO]-N-(3,4-DIMETHYLPHENYL)-2H-CHROMENE-3-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction of an appropriate phenol derivative with an aldehyde under acidic conditions.

    Introduction of the Sulfonamide Group: The sulfonamide group can be introduced by reacting the chromene derivative with 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine.

    Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the intermediate with an appropriate amine, such as 3,4-dimethylaniline, under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-[(4-CHLOROBENZENESULFONAMIDO)IMINO]-N-(3,4-DIMETHYLPHENYL)-2H-CHROMENE-3-CARBOXAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the sulfonamide or carboxamide groups, using appropriate nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.

    Biology: It may exhibit biological activity, making it a candidate for studies on enzyme inhibition, receptor binding, or other biochemical interactions.

    Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer properties.

    Industry: It may find applications in the development of new pharmaceuticals, agrochemicals, or specialty chemicals.

Mechanism of Action

The mechanism of action of (2Z)-2-[(4-CHLOROBENZENESULFONAMIDO)IMINO]-N-(3,4-DIMETHYLPHENYL)-2H-CHROMENE-3-CARBOXAMIDE involves its interaction with specific molecular targets. The sulfonamide group may interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The chromene core may also contribute to its binding affinity and specificity. Detailed studies on its molecular targets and pathways are necessary to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • (2Z)-2-[(4-BROMOBENZENESULFONAMIDO)IMINO]-N-(3,4-DIMETHYLPHENYL)-2H-CHROMENE-3-CARBOXAMIDE
  • (2Z)-2-[(4-METHYLBENZENESULFONAMIDO)IMINO]-N-(3,4-DIMETHYLPHENYL)-2H-CHROMENE-3-CARBOXAMIDE

Uniqueness

(2Z)-2-[(4-CHLOROBENZENESULFONAMIDO)IMINO]-N-(3,4-DIMETHYLPHENYL)-2H-CHROMENE-3-CARBOXAMIDE is unique due to the presence of the 4-chlorobenzenesulfonamido group, which may impart distinct chemical and biological properties compared to its analogs

Properties

Molecular Formula

C24H20ClN3O4S

Molecular Weight

482.0 g/mol

IUPAC Name

(2Z)-2-[(4-chlorophenyl)sulfonylhydrazinylidene]-N-(3,4-dimethylphenyl)chromene-3-carboxamide

InChI

InChI=1S/C24H20ClN3O4S/c1-15-7-10-19(13-16(15)2)26-23(29)21-14-17-5-3-4-6-22(17)32-24(21)27-28-33(30,31)20-11-8-18(25)9-12-20/h3-14,28H,1-2H3,(H,26,29)/b27-24-

InChI Key

MTKNZQGBMVNIIN-PNHLSOANSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)NC(=O)C\2=CC3=CC=CC=C3O/C2=N\NS(=O)(=O)C4=CC=C(C=C4)Cl)C

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC3=CC=CC=C3OC2=NNS(=O)(=O)C4=CC=C(C=C4)Cl)C

Origin of Product

United States

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